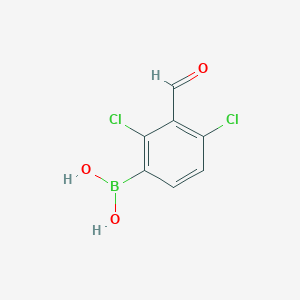
2,4-Dichloro-3-formylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-formylphenylboronic acid: (CAS Number: 480438-53-7, MDL Number: MFCD23380417) is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two chlorine atoms, a formyl group, and a boronic acid group attached to a benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-formylphenylboronic acid typically involves the borylation of 2,4-dichloro-3-formylbenzene. This can be achieved through various methods, including:
Direct Borylation: Using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Lithiation-Borylation: Lithiation of 2,4-dichloro-3-formylbenzene followed by reaction with a boron electrophile like trimethyl borate.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,4-Dichloro-3-carboxyphenylboronic acid.
Reduction: 2,4-Dichloro-3-hydroxymethylphenylboronic acid.
Substitution: Corresponding substituted phenylboronic acids.
Scientific Research Applications
2,4-Dichloro-3-formylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Employed in the development of boron-containing drugs and as a building block for biologically active molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Formylphenylboronic acid
Comparison:
- Phenylboronic acid: Lacks the chlorine and formyl groups, making it less reactive in certain substitution reactions.
- 4-Chlorophenylboronic acid: Contains only one chlorine atom and no formyl group, resulting in different reactivity and applications.
- 3-Formylphenylboronic acid: Similar to 2,4-Dichloro-3-formylphenylboronic acid but lacks the additional chlorine atom, affecting its electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C7H5BCl2O3 |
|---|---|
Molecular Weight |
218.83 g/mol |
IUPAC Name |
(2,4-dichloro-3-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H |
InChI Key |
DQFBKQDSBHKEAL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C=O)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















